1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
Description
1-Cbz-9-oxa-1,4-diazaspiro[5.5]undecane is a heterocyclic spiro compound with a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₆H₂₂N₂O₃ (monoisotopic mass: 290.163 g/mol), featuring a spiro[5.5]undecane core with oxygen (oxa) at position 9 and two nitrogen atoms (diaza) at positions 1 and 4 . The Cbz group enhances steric bulk and modulates reactivity, making it a key intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-13-16(18)6-10-20-11-7-16/h1-5,17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQASWKNUFTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 9-oxa-1,4-diaza-spiro[5.5]undecane under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the benzyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane has diverse applications across several scientific domains:
Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex spirocyclic compounds with potential biological activity .
Biology
- Biological Activity : The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its spirocyclic structure allows it to modulate enzyme activity and receptor interactions, which is crucial for developing new therapeutic agents .
Medicine
- Pharmacological Potential : Research indicates that this compound may act as an inhibitor of soluble epoxide hydrolase (sEH), making it a candidate for treating chronic kidney diseases and other inflammatory conditions . It has shown promise in reducing serum creatinine levels in animal models .
Case Study 1: Chronic Kidney Disease
A study demonstrated that derivatives of diazaspiro compounds significantly inhibited sEH activity. In particular, a related compound administered at a dosage of 30 mg/kg orally in rat models effectively lowered serum creatinine levels, indicating potential therapeutic applications in managing chronic kidney diseases .
Comparative Analysis with Related Compounds
The unique properties of this compound can be highlighted through comparison with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane | Structure | Different reactivity due to tert-butyl group |
| 9-Oxa-1,4-diaza-spiro[5.5]undecane | Structure | More reactive but less stable |
This table illustrates how variations in structure can influence the reactivity and potential applications of these compounds.
Mechanism of Action
The mechanism of action of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Core Heteroatom Variations
Spiro compounds with differing heteroatom arrangements exhibit distinct physicochemical and biological properties:
- 1,7-Dioxaspiro[5.5]undecane (): Lacks nitrogen atoms, making it less polar and more volatile. Used as a calibration standard in gas-phase studies due to its stability .
- 2,4-Diazaspiro[5.5]undecane derivatives (): Feature tetraone moieties and aryl substituents, increasing polarity and enabling regioselective synthesis via [5+1] Michael additions .
Substituent Effects
- Cbz Group : The benzyloxycarbonyl group in 1-Cbz-9-oxa-1,4-diazaspiro[5.5]undecane enhances steric hindrance and protects amines during synthesis. This contrasts with trifluoroacetyl-protected analogs (), where electron-withdrawing groups stabilize intermediates .
- Fluorinated Derivatives (): Fluorine substituents (e.g., in 7,11-bis(4-fluorophenyl)-diazaspiro compounds) improve metabolic stability and binding affinity compared to non-fluorinated counterparts .
Physicochemical Properties
| Property | 1-Cbz-9-oxa-1,4-diazaspiro[5.5]undecane | 1,7-Dioxaspiro[5.5]undecane | 2,4-Diazaspiro[5.5]undecane (3a) |
|---|---|---|---|
| Molecular Weight (g/mol) | 290.36 | 156.23 | 454.39 (C₂₃H₁₈F₂N₂O₄) |
| Polarity | High (Cbz, N/O atoms) | Low (non-polar oxa rings) | Moderate (tetraones) |
| Volatility | Low | High | Very low |
| Melting Point | Not reported | Not reported | 114.9°C (trifluoroacetyl analog) |
Biological Activity
1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a synthetic compound characterized by its unique spirocyclic structure, which includes a combination of oxa and diaza functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C16H22N2O3
- Molar Mass : 290.36 g/mol
- CAS Number : 2482890-03-7
The spirocyclic structure of this compound contributes to its reactivity and interaction with biological targets, making it a valuable compound in research.
The biological activity of this compound primarily involves its role as a ligand that interacts with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of enzymatic activity, affecting numerous biological pathways. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is relevant in the context of chronic kidney diseases .
- Receptor Modulation : It may also interact with receptors involved in pain management and metabolic processes, indicating its potential in treating conditions like obesity and pain .
Biological Activity and Applications
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
Therapeutic Potential
- Chronic Kidney Disease : Studies have highlighted the efficacy of related compounds as sEH inhibitors, suggesting that this compound could be explored for similar applications .
- Pain Management : The compound's structural characteristics may allow it to act on pain pathways, potentially offering new avenues for analgesic drug development .
- Obesity Treatment : Its biological activity suggests potential use in metabolic disorders, particularly those related to obesity and appetite regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane | Additional oxo group | Altered reactivity; potential for different therapeutic applications |
| 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane | Variations in substitution | Potential differences in receptor binding and enzyme inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the diazaspiro series:
- Inhibition Studies : Research has demonstrated that certain derivatives exhibit significant inhibition against sEH, indicating their potential as therapeutic agents for kidney diseases.
- Animal Models : In vivo studies using rat models have shown that these compounds can effectively lower serum creatinine levels, suggesting renal protective effects when administered orally at specific dosages .
- Pharmacological Profiles : Further investigations into the pharmacodynamics and pharmacokinetics of these compounds are ongoing to elucidate their full therapeutic potential.
Q & A
Q. What are the established synthetic routes for 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane, and what reagents/conditions are critical for high yields?
Methodological Answer: The synthesis typically involves cyclization reactions using precursors like substituted amines and carbonyl compounds. For example, spirocyclic frameworks can be formed via [3+2] or [4+2] cycloadditions. Key reagents include:
- 2-Oxa-spiro[3.4]octane-1,3-dione for introducing oxa-moieties.
- Benzothiazol-2-ylimine derivatives to incorporate diaza functionalities.
- Pyrrolidine for post-cyclization functionalization (e.g., amide formation).
Critical conditions:
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
Q. Table 1: Representative Synthetic Conditions
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Characterization Techniques |
|---|---|---|---|---|
| 2-Oxa-spiro + Benzothiazol-imine | 90 | 18 | 65–75 | IR, NMR, Elemental Analysis |
| Post-functionalization with pyrrolidine | RT | 6 | 85–90 | HPLC, UV-Vis |
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of 1-Cbz-9-oxa-1,4-diaza-spiro compounds?
Methodological Answer: A multi-technique approach is required:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., spiro junction protons at δ 3.5–4.5 ppm) and carbon backbone.
- Elemental Analysis : Validates purity (>95% C, H, N content).
- X-ray Crystallography (if crystalline): Resolves 3D conformation and bond angles (e.g., dihedral angles between fused rings) .
Advanced Tip : Use Dynamic NMR to study ring-flipping dynamics in solution, which informs rigidity and steric effects .
Advanced Research Questions
Q. How can reaction mechanisms for spirocyclic compound formation be elucidated, and what contradictions exist in current models?
Methodological Answer: Mechanistic studies involve:
- Kinetic Isotope Effects (KIE) : Differentiate between concerted vs. stepwise pathways.
- Computational Modeling (DFT) : Predict transition states and activation energies.
- Trapping Intermediates : Use low-temperature NMR to isolate reactive intermediates (e.g., enamines).
Q. Contradictions :
- proposes a concerted [4+2] mechanism for spiro formation, while suggests a stepwise process via zwitterionic intermediates. Resolution requires isotopic labeling experiments (e.g., ¹⁵N tracing) .
Q. What computational strategies optimize the synthesis of this compound for scalability?
Methodological Answer:
- COMSOL Multiphysics : Simulate mass/heat transfer in continuous-flow reactors to minimize side reactions.
- AI-Driven DoE (Design of Experiments) : Train models on reaction parameters (temperature, stoichiometry) to predict optimal yields.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Screen solvent effects on transition states.
Case Study : AI models reduced optimization cycles by 40% in analogous spiro compound syntheses .
Q. How does the spirocyclic structure influence stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h). Monitor via HPLC:
- Acidic Conditions : Hydrolysis of oxa-moieties observed at pH < 3.
- Basic Conditions : Cbz group deprotection at pH > 10.
- Thermal Stability : TGA/DSC reveals decomposition onset at ~200°C, critical for storage recommendations (-20°C, desiccated) .
Q. Table 2: Stability Data
| Condition | Degradation Pathway | Half-Life (h) | Mitigation Strategy |
|---|---|---|---|
| pH 2.0 | Oxa-ring hydrolysis | 8 | Avoid aqueous acids |
| pH 12.0 | Cbz cleavage | 4 | Use buffered solutions |
| 60°C | Thermal decomposition | 48 | Store at -20°C |
Q. What role does X-ray crystallography play in resolving structural ambiguities for spiro compounds?
Methodological Answer:
- Single-Crystal Analysis : Confirms absolute configuration (R/S) and intramolecular H-bonding.
- Torsion Angle Metrics : Quantifies ring strain (e.g., 5.5-membered spiro systems show angles of 85–95°) .
Example : In , X-ray data resolved a 0.003 Å mean deviation in bond lengths, validating DFT-predicted geometries .
Q. How can process scale-up challenges (e.g., impurity profiles) be addressed for GMP-compliant synthesis?
Methodological Answer:
Q. Key Takeaways
- Synthesis : Prioritize cyclization reagents and solvent polarity.
- Characterization : Combine NMR, X-ray, and computational tools.
- Stability : Optimize storage at -20°C in inert atmospheres.
- Advanced Methods : Leverage AI/ML for reaction optimization and scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
